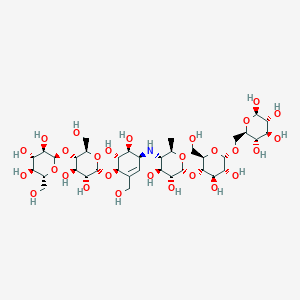

Acarbose derived hexasaccharide

Description

Structure

2D Structure

Properties

Molecular Formula |

C37H63NO28 |

|---|---|

Molecular Weight |

969.9 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-[[(1S,4R,5R,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C37H63NO28/c1-8-15(19(46)26(53)35(59-8)65-31-12(5-41)62-34(28(55)23(31)50)58-7-14-18(45)20(47)25(52)33(57)60-14)38-10-2-9(3-39)30(22(49)16(10)43)64-37-29(56)24(51)32(13(6-42)63-37)66-36-27(54)21(48)17(44)11(4-40)61-36/h2,8,10-57H,3-7H2,1H3/t8-,10+,11-,12-,13-,14-,15-,16+,17-,18-,19+,20+,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-/m1/s1 |

InChI Key |

MBNITLCAVXHYER-DHAMQIFDSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)CO |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)O)O)O)O)CO)O)O)NC4C=C(C(C(C4O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)CO |

Origin of Product |

United States |

Biosynthetic Pathways of Acarbose and Its Oligosaccharide Precursors

Microbial Origin and Producers of Acarbose (B1664774)

Acarbose is a natural product synthesized by several strains of actinomycetes, a group of Gram-positive bacteria known for their production of a wide array of secondary metabolites. nih.govmdpi.com The most extensively studied producer is Actinoplanes sp. SE50/110, a soil bacterium from which the acarbose biosynthetic gene cluster was first identified and characterized. nih.govmicrobiomepost.com Other bacteria, including various Streptomyces species like Streptomyces glaucescens GLA.O and Streptomyces M37, are also known producers. nih.govresearchgate.net These organisms are believed to use acarbose as a competitive agent in their natural environment to inhibit the carbohydrate-degrading enzymes of other microbes. nih.govnih.govacs.org

The blueprint for acarbose biosynthesis in Actinoplanes sp. SE50/110 is contained within the acarbose biosynthetic (acb) gene cluster. researchgate.netscite.ai This cluster contains the genes encoding all the necessary enzymes for the synthesis of the acarbose core. mdpi.com Genome sequencing and analysis of the industrial high-yield strain SE50/110, derived from the wild-type SE50, revealed that higher transcription levels of the acb cluster genes are a key factor in its enhanced production capabilities. nih.gov

The expression of the acb genes is highly regulated and dependent on the bacterial growth phase, with transcript abundance being highest during the early growth phase and decreasing significantly as the culture enters the stationary phase. nih.govnih.gov Unlike some other producers, the acb cluster in Actinoplanes sp. SE50/110 does not appear to contain its own pathway-specific regulatory genes. mdpi.com Instead, regulation is influenced by transcriptional regulators located elsewhere in the genome, such as CadC, which acts as an activator. mdpi.com

Table 1: Key Genes in the acb Cluster of Actinoplanes sp. SE50/110 and Their Functions

While Actinoplanes is a primary source for industrial production, various Streptomyces species also synthesize acarbose. researchgate.net For instance, Streptomyces glaucescens GLA.O possesses a gac-gene cluster responsible for acarbose production. nih.gov A key difference is that the gene clusters in Streptomyces often contain pathway-specific regulatory genes, which are absent in the acb cluster of Actinoplanes sp. SE50/110. mdpi.com

Despite these genetic organizational differences, the core biosynthetic pathways and the chemical intermediates are largely conserved. Both Actinoplanes and Streptomyces producers have evolved self-resistance mechanisms. For example, they possess α-amylase variants that are not inhibited by acarbose, allowing them to thrive while suppressing competing microbes. nih.govacs.org Furthermore, studies on Streptomyces M37 have shown that culture conditions like pH and the controlled feeding of carbon sources can be manipulated to significantly enhance acarbose yield, highlighting the interplay between genetic potential and environmental factors. researchgate.net

Formation of Acarbose Core Structural Moieties

The unique structure of acarbose is derived from two distinct building blocks: a C7-cyclitol unit and an amino-deoxyhexose unit. Each is synthesized via a dedicated enzymatic pathway before their final assembly.

The biosynthesis of the C7-cyclitol core, a valienol or valienamine (B15573) moiety, begins with the central metabolism intermediate, sedoheptulose (B1238255) 7-phosphate. nih.govnih.gov This precursor is transformed into the first cyclitol intermediate, 2-epi-5-epi-valiolone (B1265091), by the enzyme AcbC, a C7-cyclitol synthase. scite.ainih.gov

Following this initial cyclization, a series of modifications occur. nih.govresearchgate.net

Phosphorylation: The enzyme AcbM, identified as a 2-epi-5-epi-valiolone 7-kinase, catalyzes the ATP-dependent phosphorylation of the cyclitol. nih.govresearchgate.net This step is crucial for activating the intermediate for subsequent reactions.

Epimerization and Dehydration: The phosphorylated intermediate, 2-epi-5-epi-valiolone 7-phosphate, is then acted upon by other enzymes within the acb cluster, such as AcbO, which catalyze epimerization and dehydration reactions to form the final cyclitol moiety ready for assembly. nih.govexlibrisgroup.com The complete pathway leads to the formation of GDP-valienol, a key precursor for the final assembly step. exlibrisgroup.com

The second essential component is an activated aminodeoxysugar, dTDP-4-amino-4,6-dideoxy-D-glucose. Its synthesis is a multi-step enzymatic process. nih.govdocumentsdelivered.com The pathway typically starts from glucose-1-phosphate and involves several key enzymes:

dTDP-glucose synthase (TGS/AcbA): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. scite.ainih.gov

dTDP-glucose 4,6-dehydratase (DH/AcbB): Converts dTDP-D-glucose into the key intermediate dTDP-4-keto-6-deoxy-D-glucose. scite.ainih.govjmb.or.kr

dTDP-4-keto-6-deoxy-d-glucose aminotransferase (GerB): This enzyme completes the synthesis by transferring an amino group to form the final product, dTDP-4-amino-4,6-dideoxy-D-glucose. nih.govdocumentsdelivered.com

This activated sugar donor is now prepared for linkage to other glucose units and ultimately to the C7-cyclitol core.

Pseudo-Oligosaccharide Assembly through Specialized Glycosyltransferases

The final stage of biosynthesis involves the assembly of the building blocks and subsequent modifications to create acarbose and its longer derivatives. This process is catalyzed by highly specialized transferase enzymes. exlibrisgroup.comspringernature.com

The complete biosynthetic pathway reveals a two-step assembly process:

Glycosyltransferase AcbI: This enzyme uses dTDP-4-amino-4,6-dideoxy-D-glucose and maltose (B56501) to create an intermediate trisaccharide, O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose. exlibrisgroup.com

Pseudoglycosyltransferase AcbS: This remarkable enzyme, a homolog of AcbI, catalyzes the final and most unusual step. It joins the GDP-valienol cyclitol unit with the amino-trisaccharide intermediate. exlibrisgroup.comnih.gov Instead of forming a typical glycosidic C-O bond, AcbS creates the defining non-glycosidic C-N linkage of the acarviosyl moiety, completing the synthesis of the acarbose pseudo-tetrasaccharide. exlibrisgroup.comspringernature.com

Following the core synthesis, further elongation can occur. The enzyme AcbQ, an acarbose 4-α-glucanotransferase, is responsible for modifying the acarbose molecule. mdpi.com AcbQ transfers additional glucose units from substrates like maltotriose (B133400) to the acarbose core, resulting in the formation of longer acarviosyl metabolites, including the acarbose derived hexasaccharide . mdpi.com

Table 2: Chemical Compounds in the Acarbose Biosynthetic Pathway

Role of Glycosyltransferases (e.g., AcbI, AcbS) in Acarbose Formation

The biosynthesis of acarbose, a complex pseudotetrasaccharide, involves a series of enzymatic reactions, with glycosyltransferases playing a pivotal role in the assembly of its structure. In the well-studied acarbose producer, Actinoplanes sp. SE50/110, two key enzymes, AcbI and AcbS, are central to the formation of the final hexasaccharide structure. nih.govnih.gov

AcbI functions as a glycosyltransferase. Its primary role is to catalyze the formation of a trisaccharide intermediate, O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose, which is also referred to as 4-aminoDGG. nih.gov This reaction involves the transfer of a dTDP-4-amino-4,6-dideoxy-D-glucose moiety to maltose. nih.govnih.gov

The final and crucial step in acarbose biosynthesis is catalyzed by AcbS. nih.gov Although AcbS is a homolog of AcbI, it catalyzes a fundamentally different reaction. nih.gov AcbS is classified as a pseudoglycosyltransferase, and its function is to create the non-glycosidic C-N bond that links the two major components of acarbose: the GDP-valienol moiety and the 4-aminoDGG trisaccharide. nih.govnih.govdoaj.org This unique catalytic activity solidifies the pseudotetrasaccharide structure of acarbose. The characterization of AcbS was a significant step in fully elucidating the complete biosynthetic pathway of this important pharmaceutical compound. nih.govdoaj.org

Phosphorylation and Dephosphorylation Events in Acarbose Metabolism (e.g., AcbK, AcbJ, GacI)

Phosphorylation and dephosphorylation are critical regulatory and protective mechanisms within the acarbose metabolic pathway. Several enzymes have been identified that manage the phosphate (B84403) groups on acarbose and its precursors, with notable differences observed between different producing organisms.

In Actinoplanes sp. SE50/110, the enzyme AcbK is an acarbose 7-phosphotransferase. nih.gov It has been shown to catalyze the phosphorylation of acarbose. nih.gov This phosphorylation is thought to serve as a protective mechanism for the producing cell, potentially preventing the self-inhibition that might be caused by the accumulation of the active acarbose molecule intracellularly. nih.govmicrobiomepost.com Another key enzyme in this organism is AcbJ, a phosphatase involved in the biosynthetic pathway of the cyclitol moiety, specifically in the dephosphorylation of valienol 7-phosphate. acs.org

Interestingly, the genetic organization and enzymatic machinery can differ in other acarbose-producing bacteria, such as Streptomyces glaucescens GLA.O. acs.orgnih.gov In this strain, a single bifunctional enzyme, GacI, performs roles that are handled by two separate enzymes in Actinoplanes sp. acs.org GacI possesses both glycosyltransferase family 5 (GT5) and phosphatase (PP) domains. acs.orgnih.gov It catalyzes the phosphorylation of an intermediate in the cyclitol pathway and also the glycosyltransferase reaction that AcbI performs in Actinoplanes. acs.org Biochemical studies have shown that the two domains of GacI can function independently. nih.gov GacI is believed to be the product of a gene fusion event between homologs of acbI and acbJ, representing a fascinating example of evolutionary divergence in biosynthetic pathways. acs.org

Proposed Biological and Ecological Roles of Acarbose in Producing Organisms

While acarbose is known for its clinical applications, its natural function for the microorganisms that produce it is a subject of ongoing research. The prevailing hypothesis is that acarbose serves as a competitive exclusion agent, giving the producing organism a significant advantage in its natural environment. nih.govnih.gov

Acarbose is a potent inhibitor of α-glucosidases and α-amylases, enzymes that are crucial for breaking down complex carbohydrates like starch into usable energy sources. nih.govnih.gov By secreting acarbose, producing organisms can inhibit the growth of competing microbes that rely on these same carbohydrate sources. nih.govnih.gov Evidence for this role comes from studies showing that the growth of non-producing organisms like Streptomyces coelicolor M1152 is suppressed by acarbose when starch is the primary energy source, whereas acarbose-producing actinobacteria can thrive. nih.govnih.gov

To avoid self-intoxication, acarbose-producing organisms have evolved resistance mechanisms. nih.gov They possess α-amylase variants, such as AcbE in Actinoplanes sp. SE50/110, that are not inhibited by acarbose. nih.gov This resistance is attributed to specific point mutations in the structure of these enzymes. nih.govnih.gov The production of acarbose itself appears to be tightly regulated, with studies on Actinoplanes sp. SE50/110 showing that its synthesis is highly active during the exponential growth phase and ceases during the stationary phase. nih.gov

Other proposed ecological roles include the possibility that acarbose is involved in shuttling sugars across the cell membrane or that it serves as a defense mechanism against the carbohydrate-degrading enzymes of other organisms in their shared habitat. oregonstate.edu The presence of acarbose can also influence the composition of complex microbial communities, as seen in the human gut microbiome, where some bacteria have evolved mechanisms to inactivate the compound. asm.orgnewatlas.comnih.gov

Data Tables

Table 1: Key Enzymes in Acarbose Biosynthesis and Metabolism

| Enzyme | Organism | Type | Function |

| AcbI | Actinoplanes sp. SE50/110 | Glycosyltransferase | Catalyzes the formation of the trisaccharide intermediate 4-aminoDGG from dTDP-4-amino-4,6-dideoxy-D-glucose and maltose. nih.govnih.gov |

| AcbS | Actinoplanes sp. SE50/110 | Pseudoglycosyltransferase | Catalyzes the final C-N bond formation between GDP-valienol and 4-aminoDGG to produce acarbose. nih.govnih.gov |

| AcbK | Actinoplanes sp. SE50/110 | Acarbose 7-phosphotransferase | Phosphorylates acarbose, likely as a cellular self-protection mechanism. nih.govmicrobiomepost.com |

| AcbJ | Actinoplanes sp. SE50/110 | Phosphatase | Involved in the dephosphorylation of valienol 7-phosphate. acs.org |

| GacI | Streptomyces glaucescens GLA.O | Bifunctional Glycosyltransferase-Phosphatase | Performs both the glycosyltransferase step (like AcbI) and a phosphatase step (like AcbJ) in acarbose biosynthesis. acs.orgnih.gov |

| AcbE | Actinoplanes sp. SE50/110 | α-amylase | An acarbose-resistant α-amylase that allows the producing organism to utilize starch in the presence of acarbose. nih.gov |

Enzymatic and Synthetic Methodologies for Acarbose Derived Hexasaccharides

Enzymatic Elongation and Transglycosylation Reactions

Enzymatic processes, particularly those involving transglycosylation, are a primary route for elongating acarbose (B1664774) into larger oligosaccharides. This involves the transfer of a glycosyl donor to the acarbose acceptor molecule.

Alpha-amylases, enzymes known for hydrolyzing α-1,4-glucosidic linkages in starch, can also catalyze transglycosylation reactions to synthesize new, larger oligosaccharides. When presented with a high concentration of an acceptor like acarbose, these enzymes can transfer a glucose unit or a larger oligosaccharide fragment to it.

Research on Bacillus subtilis α-amylase has shown that when the enzyme is complexed with the pseudo-tetrasaccharide acarbose, a transglycosylation event occurs within the active site, resulting in the formation of an acarbose-derived hexasaccharide. nih.gov This phenomenon is observed frequently in family 13 glycosyl hydrolases, where the enzyme extends the inhibitor to create a longer, more tightly-binding molecule. nih.gov

Similarly, human pancreatic α-amylase (HPA) demonstrates the ability to elongate acarbose analogues. Structural analyses have revealed that inhibitors like acarviostatin undergo a series of hydrolysis and condensation reactions within the HPA active site. nih.gov This process, akin to the transglycosylation seen in B. subtilis α-amylase, can lead to the formation of extended products, with modified inhibitors containing up to seven sugar rings observed occupying the active site. nih.gov The transglycosylation capability of HPA is a recognized characteristic of the enzyme. nih.gov

The formation of these elongated hexasaccharides is dictated by the architecture of the enzyme's active site, which consists of a series of subsites that bind individual sugar units of the substrate.

In Bacillus subtilis α-amylase, the acarbose-derived hexasaccharide has been observed to occupy subsites -4 to +2. nih.gov This binding mode is crucial for positioning the substrate for the catalytic action of key residues. The catalytic machinery of α-amylases typically involves a triad (B1167595) of conserved acidic residues (two aspartic acids and one glutamic acid) that are essential for catalysis. nih.gov

For human pancreatic α-amylase, high-resolution crystal structures show that acarbose-derived inhibitors can occupy the active site cleft across multiple subsites, with interactions identified at subsite -4, which contributes significantly to the inhibitory effect. nih.gov Key catalytic residues, such as the nucleophile Asp197, are centrally located in this binding cleft to perform the hydrolysis or transglycosylation reaction. The extensive interactions between the elongated saccharide and the enzyme's subsites stabilize the complex and facilitate the enzymatic reaction. nih.gov

Glycosyltransferase-Mediated Synthesis of Acarbose Analogues and Elongated Forms

Glycosyltransferases (GTs) are enzymes that specialize in the synthesis of glycosidic bonds, transferring sugar moieties from activated donor molecules to specific acceptor molecules. nih.gov Several GTs from the acarbose biosynthetic cluster of Actinoplanes sp. have been identified and characterized for their role in modifying and elongating acarbose.

The biosynthetic gene cluster for acarbose contains several genes encoding glycosyltransferases that are not essential for producing the core acarbose structure but are involved in its subsequent modification. mdpi.com

AcbE : Identified as an α-amylase from Actinoplanes sp. SE50/110, AcbE exhibits dual functionality, acting in both starch hydrolysis and transglycosylation. nih.govresearchgate.net It catalyzes the synthesis of acarbose derivatives by transferring sugar moieties to the acarbose core. In vitro enzymatic reactions have demonstrated that AcbE can produce derivatives with one to four additional hexose (B10828440) units. Two major products, Acarstatin A and Acarstatin B, have been identified as O-α-d-maltosyl-(1 → 4)-acarbose (a hexasaccharide) and O-α-d-maltotriosyl-(1 → 4)-acarbose, respectively. nih.gov

AcbQ : This enzyme, also from Actinoplanes sp. SE50/110, is a 4-α-glucanotransferase belonging to the glycosyltransferase family. mdpi.commdpi.com AcbQ is involved in the intracellular formation of longer acarviosyl metabolites. mdpi.comnih.gov It functions by transferring glucanosyl units from α-1,4-glucans to an acceptor molecule. In vitro assays show that AcbQ can elongate both acarbose and its phosphorylated form, acarbose 7-phosphate, to produce metabolites with one to four additional glucose units. mdpi.comresearchgate.net

AcbD : This enzyme is characterized as an acarviosyl transferase. It is believed to participate in the "Carbophore Cycle," a proposed pathway for the formation of acarbose analogs by catalyzing their production. researchgate.net

Table 1: Characterized Glycosyltransferases for Acarbose Derivatization

| Enzyme | Source Organism | Type | Function | Resulting Products |

|---|---|---|---|---|

| AcbE | Actinoplanes sp. SE50/110 | α-Amylase / Transglycosylase | Catalyzes glycosylation of acarbose using maltooligosaccharides. nih.gov | Acarstatin A (hexasaccharide), Acarstatin B (heptasaccharide), and other elongated derivatives. nih.gov |

| AcbQ | Actinoplanes sp. SE50/110 | 4-α-Glucanotransferase | Transfers glucose units from α-1,4-glucans to acarbose or acarbose 7-phosphate. mdpi.comnih.gov | Elongated acarviosyl metabolites (penta-, hexa-, hepta-, and octasaccharides). mdpi.comresearchgate.net |

| AcbD | Actinoplanes sp. | Acarviosyl Transferase | Catalyzes the production of acarbose analogs. researchgate.net | Acarbose analogs. researchgate.net |

The utility of these glycosyltransferases in synthesizing specific hexasaccharides is determined by their substrate specificity and the potential for protein engineering.

AcbE shows a preference for maltooligosaccharides as donor substrates when producing acarbose derivatives. nih.gov AcbQ, conversely, uses acarbose and acarbose 7-phosphate as specific acceptors and prefers short α-1,4-glucans like maltotriose (B133400) as the glucosyl donor. mdpi.comresearchgate.net

While wild-type enzymes provide a powerful toolkit, their properties may not be optimal for large-scale production of specific non-natural carbohydrates. nih.gov Glycosyltransferase engineering offers a path to enhance their capabilities. Strategies such as crystal structure-guided rational design and directed evolution can be employed to create mutant enzymes with improved activity, altered substrate specificity, or enhanced stability. nih.govnih.gov For instance, site-saturation mutagenesis could be used to screen for variants of AcbE or AcbQ with higher efficiency and specificity for producing a desired hexasaccharide. researchgate.net This approach allows for the fine-tuning of these biocatalysts to meet specific synthetic goals. nih.gov

Chemoenzymatic and Chemical Synthesis Strategies

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high stereo- and regioselectivity of enzymatic catalysis to create complex carbohydrates. nih.gov This approach is particularly valuable for producing acarbose-derived hexasaccharides that may be inaccessible through purely enzymatic or chemical routes.

One powerful chemoenzymatic strategy is the one-pot multienzyme (OPME) system. This method involves using multiple enzymes in a single reaction vessel to build an oligosaccharide sequentially without isolating intermediates. nih.gov For the synthesis of an acarbose-derived hexasaccharide, this could involve using a glycosyltransferase (like AcbE) and the necessary enzymes to generate its specific sugar nucleotide donor in situ.

Another strategy involves the use of "chemoenzymatic synthons." In this approach, a substrate is chemically modified with a group that is tolerated by the enzymes in an OPME system. The resulting oligosaccharide derivative can then be chemically converted to the final desired product. nih.gov This is useful when the target modification itself is not compatible with the enzymatic steps. For example, an acarbose analogue could be synthesized and then enzymatically elongated to a hexasaccharide, which could then undergo further chemical modification. The synthesis of building blocks for acarbose, such as dTDP-4-amino-4,6-dideoxy-α-D-glucose, has been achieved through multi-step chemical synthesis, highlighting the potential for combining these precursors in subsequent enzymatic glycosylation steps. nih.gov

Strategic Glycosylation Reactions for Hexasaccharide Construction

The construction of acarbose-derived hexasaccharides from the core pseudotetrasaccharide structure requires precise glycosylation strategies. Both enzymatic and chemical methodologies are employed to achieve the regioselective and stereoselective addition of monosaccharide units, elongating the carbohydrate chain. These approaches aim to build upon the foundational acarbose molecule, which consists of an unsaturated cyclitol unit (valienamine) and a maltose (B56501) moiety linked to an amino-deoxyhexose.

Enzymatic approaches offer high specificity and are often performed under mild reaction conditions. A key class of enzymes utilized for this purpose is glycosyltransferases (GTs), which catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. Several GTs have been identified that can use acarbose or its derivatives as acceptors.

One notable example is the glycosyltransferase AcbE from Actinoplanes sp., which is involved in the biosynthesis of acarbose analogs. nih.gov Research has shown that AcbE can catalyze the glycosylation of acarbose to produce novel derivatives known as acarstatins A and B, where additional glucopyranosyl units are added to the core structure. nih.govresearchgate.net Similarly, the acarviosyl transferase (ATase) AcbD, also from Actinoplanes sp., specifically recognizes the acarviosyl moiety of acarbose as a donor substrate and can transfer it to various malto-oligosaccharide acceptors, effectively creating elongated pseudo-oligosaccharides. nih.gov The enzyme exhibits maximal activity at 30°C and a pH between 6.2 and 6.9, with Kₘ values of 0.65 mM for acarbose and 0.96 mM for maltose. nih.gov

Other microbial enzymes have also demonstrated utility. Dextransucrases from Leuconostoc mesenteroides strains B-512FMC and B-742CB can synthesize acarbose analogues by transferring a glucose unit from sucrose (B13894) to the acarbose molecule. nih.gov This transglycosylation reaction yields products such as 2(I)-alpha-D-glucopyranosylacarbose. nih.gov Furthermore, enzymes like cyclodextrin (B1172386) glucanotransferases (CGTases) and certain α-amylases can convert acarbose into longer-chain derivatives, suggesting that acarbose can act as a precursor that is modified by its target enzymes into more complex inhibitors. nih.gov

| Enzyme/Catalyst | Donor Substrate | Acceptor Substrate | Resulting Product(s) | Source(s) |

| AcbE Glycosyltransferase | Acarbose | Glucopyranosyl units | Acarstatin A, Acarstatin B | nih.gov |

| AcbD Acarviosyl Transferase | Acarbose | Malto-oligosaccharides | Elongated acarbose derivatives | nih.gov |

| Dextransucrase (L. mesenteroides B-512FMC) | Sucrose | Acarbose | 2(I)-alpha-D-glucopyranosylacarbose | nih.gov |

| Cyclodextrin Glucanotransferases (CGTases) | Acarbose | Itself / Maltooligodextrins | Longer-chain derivatives | nih.gov |

Chemical glycosylation provides an alternative route that allows for a broader range of structural modifications, although it often involves complex, multi-step syntheses. researchgate.net This process requires careful planning of protecting-group strategies to mask reactive hydroxyl groups and ensure that glycosidic bonds are formed at the desired positions with the correct stereochemistry. The synthesis of the oligosaccharide domain of acarbose has been optimized using a maltosidic acceptor and a D-fucopyranosyl donor, highlighting the importance of selecting appropriate building blocks and reaction conditions (e.g., solvent, promoter) to improve the yield of the crucial glycosylation step. researchgate.net While the total chemical synthesis of an acarbose-derived hexasaccharide is a formidable challenge, the principles are demonstrated in the synthesis of analogues of methyl acarviosin (B126021), the core disaccharide unit of acarbose. nih.gov These syntheses showcase how chemical methods can be used to construct the fundamental backbone upon which further glycosylation can occur. nih.gov

Controlled Derivatization and Modification for Tailored Hexasaccharide Analogues

Controlled derivatization of the acarbose hexasaccharide scaffold is a key strategy for developing tailored analogues with potentially enhanced biological activity or improved physicochemical properties. ontosight.ai These modifications can be introduced either on the initial acarbose core before elongation or on the final hexasaccharide product, using both chemical and enzymatic methods. nih.govontosight.ai

Chemical modification allows for the introduction of a wide array of functional groups that are not accessible through biological pathways. Research on methyl acarviosin, the essential core of acarbose, demonstrates the feasibility of such modifications. nih.gov By strategically altering the sugar portion, chemists have synthesized a variety of analogues. These include derivatives where the C-6 hydroxyl group is substituted with an azido, amino, acetamido, or methoxy (B1213986) group. nih.gov Further derivatization has led to O-methylated products and the creation of a 3,6-anhydro bridge, which inverts the conformation of the sugar part. nih.gov Interestingly, this significant conformational change had minimal effect on the inhibitory activity against yeast α-D-glucosidase, whereas the introduction of polar substituents at the C-6 position tended to decrease activity. nih.gov These studies provide a blueprint for how a synthesized hexasaccharide could be systematically modified to probe structure-activity relationships.

Enzymatic derivatization offers a highly specific and efficient means of modification. The glycosyltransferase AcbE not only elongates acarbose but also creates the derivatized products acarstatin A and B. nih.gov These analogues are not merely elongated chains; they represent modified structures with significantly improved inhibitory activity towards α-amylase compared to the parent acarbose molecule. nih.gov Furthermore, these enzymatically synthesized derivatives, acarstatins A and B, showed enhanced stability by being resistant to specific acarbose inactivation pathways, such as phosphorylation by the microbial kinase Mak1. nih.gov This highlights a significant advantage of enzymatic modification: the potential to build in resistance to metabolic degradation, thereby enhancing the compound's potential efficacy. This concept is further supported by the observation that acarbose itself can be considered a "prodrug" that is converted into more potent, elongated inhibitors by the very enzymes it targets, such as α-amylases. nih.gov

| Original Compound | Modification Method | Reagent/Enzyme | Modification Details | Effect on Properties | Source(s) |

| Methyl Acarviosin | Chemical Synthesis | Sodium Azide, etc. | Substitution at C-6 (azido, amino, acetamido) | Decreased inhibitory activity | nih.gov |

| Methyl Acarviosin | Chemical Synthesis | N/A | Formation of 3,6-anhydro bridge | Minimal effect on inhibitory activity | nih.gov |

| Acarbose | Enzymatic Catalysis | AcbE | Glycosylation | Production of Acarstatins A & B with enhanced α-amylase inhibition | nih.gov |

| Acarbose | Enzymatic Catalysis | AcbE | Glycosylation | Acarstatin analogues resistant to Mak1 kinase inactivation | nih.gov |

Structural Elucidation and Conformational Analysis of Acarbose Derived Hexasaccharides

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic methods are fundamental in defining the primary structure and solution conformation of acarbose-derived hexasaccharides. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are particularly powerful tools in this regard.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For acarbose-derived hexasaccharides, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) chemical shifts and to determine the sequence of the monosaccharide units, their anomeric configurations, and the glycosidic linkages.

1D ¹H NMR spectra offer initial insights, with the anomeric proton signals typically resonating in a distinct downfield region (around 4.5-5.5 ppm), providing a fingerprint of the oligosaccharide. wikipedia.orgresearchgate.net However, significant signal overlap in the non-anomeric proton region (3-4 ppm) necessitates the use of 2D NMR techniques for complete assignment. wikipedia.orgresearchgate.net

Common 2D NMR experiments utilized in the study of acarbose-derived hexasaccharides include:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) correlations within the same sugar residue, allowing for the tracing of the spin systems from the anomeric proton to the other protons in the ring. researchgate.net

Total Correlation Spectroscopy (TOCSY): Reveals correlations between all protons within a spin system, enabling the assignment of all proton resonances belonging to a single monosaccharide residue, even with significant overlap. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing the chemical shift of the carbon attached to each proton. slu.se

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the glycosidic linkages between sugar residues. slu.se

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about through-space proximity of protons, which is vital for determining the three-dimensional conformation and the spatial arrangement of the sugar rings relative to each other.

The following is an illustrative table of expected ¹H and ¹³C NMR chemical shifts for a hypothetical acarbose-derived hexasaccharide, based on known data for acarbose (B1664774) and related oligosaccharides.

| Monosaccharide Unit | H-1 | C-1 | H-2 | C-2 | H-3 | C-3 | H-4 | C-4 | H-5 | C-5 | H-6 | C-6 |

| Valienamine (B15573) | - | - | ~4.0 | ~72.0 | ~4.2 | ~75.0 | ~5.8 | ~130.0 | ~2.3 | ~50.0 | ~4.1 | ~60.0 |

| 4-amino-4,6-dideoxyglucose | ~5.1 | ~98.0 | ~3.5 | ~55.0 | ~3.8 | ~73.0 | ~3.4 | ~70.0 | ~3.9 | ~71.0 | ~1.2 | ~18.0 |

| Glucose (reducing end) | ~5.2 (α) / ~4.6 (β) | ~92.0 (α) / ~96.0 (β) | ~3.5 | ~72.0 | ~3.7 | ~73.0 | ~3.4 | ~70.0 | ~3.6 | ~72.0 | ~3.8 | ~61.0 |

| Internal Glucose 1 | ~5.4 | ~100.0 | ~3.6 | ~72.0 | ~3.8 | ~74.0 | ~3.5 | ~70.0 | ~3.7 | ~72.0 | ~3.9 | ~61.0 |

| Internal Glucose 2 | ~5.4 | ~100.0 | ~3.6 | ~72.0 | ~3.8 | ~74.0 | ~3.5 | ~70.0 | ~3.7 | ~72.0 | ~3.9 | ~61.0 |

| Terminal Glucose | ~5.4 | ~100.0 | ~3.6 | ~72.0 | ~3.8 | ~74.0 | ~3.5 | ~70.0 | ~3.7 | ~72.0 | ~3.9 | ~61.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, and specific linkages.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is an indispensable technique for determining the precise molecular weight of acarbose-derived hexasaccharides, which allows for the confirmation of their elemental composition. springernature.com Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, provide valuable information about the sequence of the monosaccharide units. springernature.com

In collision-induced dissociation (CID), the precursor ion is fragmented, and the resulting product ions are analyzed. The fragmentation of oligosaccharides typically occurs at the glycosidic bonds, leading to the formation of B- and Y-type ions, which correspond to fragments containing the non-reducing and reducing ends, respectively. Cross-ring cleavages, designated as A- and X-type ions, can also occur and provide information about the linkage positions.

The fragmentation pattern of an acarbose-derived hexasaccharide would be expected to show a series of neutral losses corresponding to the individual sugar residues, allowing for the determination of the monosaccharide sequence. For example, the loss of a hexose (B10828440) unit (162 Da) would be a characteristic fragmentation pathway. The unique structure of the valienamine and 4-amino-4,6-dideoxyglucose units would also produce characteristic fragment ions.

A hypothetical fragmentation analysis of an acarbose-derived hexasaccharide is presented in the table below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

| [M+H]⁺ | [M+H - 162]⁺ | 162 | Loss of a terminal hexose unit |

| [M+H]⁺ | [M+H - 324]⁺ | 324 | Loss of two hexose units |

| [M+H]⁺ | [M+H - 486]⁺ | 486 | Loss of three hexose units |

| [M+H]⁺ | Y-ion (Acarbose core) | Variable | Cleavage at a glycosidic bond, retaining the acarbose core |

| [M+H]⁺ | B-ion (Hexose chain) | Variable | Cleavage at a glycosidic bond, retaining the appended hexose chain |

X-ray Crystallography of Hexasaccharide-Enzyme Complexes

X-ray crystallography provides an atomic-level view of the three-dimensional structure of molecules. While crystallizing oligosaccharides alone can be challenging, co-crystallization with a target enzyme allows for the detailed structural analysis of the hexasaccharide in its biologically relevant, bound conformation.

Determination of Ligand Binding Conformations within Enzyme Active Sites

The crystal structure of an acarbose-derived hexasaccharide in complex with an enzyme, such as α-amylase, reveals the precise conformation of the inhibitor within the active site. Studies on the complex of Aspergillus oryzae α-amylase with what is presumed to be a transglycosylation product of acarbose, a hexasaccharide, have been particularly insightful. rcsb.org In such complexes, the hexasaccharide is observed to span multiple subsites of the enzyme's active site cleft. rcsb.org

The conformation of each monosaccharide ring (e.g., chair, boat, or skew-boat) and the torsion angles of the glycosidic linkages (φ and ψ) are precisely determined from the electron density maps. For instance, the unsaturated cyclitol ring of the acarbose core, which mimics the transition state of the enzymatic reaction, has been observed in a distorted half-chair conformation when bound to the enzyme. rcsb.org

Mapping of Intermolecular Interactions and Subsite Occupancy

The crystal structure of the enzyme-hexasaccharide complex allows for the detailed mapping of the intermolecular interactions that stabilize the bound state. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals contacts between the inhibitor and the amino acid residues of the enzyme's active site.

For example, in the Aspergillus oryzae α-amylase-hexasaccharide complex (PDB ID: 7TAA), the hexasaccharide occupies subsites -3 to +3. rcsb.org The acarbose moiety itself binds to subsites -1 to +3. rcsb.org The detailed interactions can be summarized as follows:

| Subsite | Interacting Residues (Example) | Type of Interaction |

| -3 | Trp, Tyr, Arg | Hydrogen bonds, Hydrophobic |

| -2 | Asp, His, Tyr | Hydrogen bonds |

| -1 | Asp (catalytic nucleophile), Glu (general acid/base) | Hydrogen bonds, Covalent mimicry |

| +1 | Arg, His | Hydrogen bonds |

| +2 | Trp, Tyr | Hydrophobic, Hydrogen bonds |

| +3 | Gln, Asn | Hydrogen bonds |

Note: Specific interacting residues vary between different enzymes.

This detailed mapping of interactions is crucial for understanding the basis of the inhibitor's potency and selectivity and provides a blueprint for the design of improved inhibitors.

Computational Approaches to Structural and Dynamic Analysis

Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, complement experimental techniques by providing insights into the dynamic behavior and energetics of acarbose-derived hexasaccharides.

MD simulations can be used to explore the conformational landscape of the hexasaccharide in solution and when bound to an enzyme. nih.govmpg.de These simulations, often employing carbohydrate-specific force fields like GLYCAM, can reveal the flexibility of the glycosidic linkages and the preferred solution conformations. nih.gov When applied to an enzyme-inhibitor complex, MD simulations can elucidate the stability of the binding mode observed in the crystal structure and identify key dynamic interactions. nih.gov

QM/MM calculations can provide a more accurate description of the electronic structure of the active site, which is particularly useful for studying the interactions involving the catalytic residues and the transition-state-like moiety of the acarbose core. nih.gov These calculations can help to rationalize the catalytic mechanism of the enzyme and the inhibitory mechanism of the hexasaccharide.

By combining these computational approaches with experimental data from NMR and X-ray crystallography, a comprehensive and dynamic picture of the structure and function of acarbose-derived hexasaccharides can be achieved.

Molecular Docking for Predicting Enzyme-Ligand Interactions

Molecular docking is a computational technique widely utilized to predict the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecule (receptor), such as an enzyme. frontiersin.org This method is instrumental in understanding the inhibitory mechanisms of acarbose-derived hexasaccharides against key carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase.

Docking simulations position the hexasaccharide into the enzyme's catalytic pocket, calculating a binding energy score that estimates the strength of the interaction. A lower, more negative binding energy generally signifies a more stable and favorable interaction. mdpi.com For instance, studies on the parent compound, acarbose, have reported binding affinities ranging from -7.8 kcal/mol with maltase-glucoamylase to -36.796 kcal/mol with alpha-amylase, depending on the specific enzyme and computational model used. mdpi.comnih.gov Acarbose-preferred glucosidase (Apg) has been shown to bind more tightly with acarbose, with a calculated binding energy of -20.5 kcal/mol. nih.gov

The analysis of the docked complex reveals crucial interactions, primarily hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the enzyme's active site. frontiersin.org In various α-glucosidases and related enzymes, acarbose and its derivatives are stabilized through a network of hydrogen bonds with residues such as aspartic acid (ASP), glutamic acid (GLU), asparagine (ASN), arginine (ARG), and histidine (HIS). nih.govnih.gov For example, interactions have been noted with residues like ASP197, GLU240, and ASP300 in alpha-amylase, and with H251, R334, D336, and E373 in the active site of Apg. nih.govnih.gov These interactions are fundamental for the stable binding and subsequent inhibitory activity of the hexasaccharide.

| Enzyme Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Acarbose-preferred Glucosidase (Apg) | Acarbose | -20.5 | R496, D492, G170, H251, D336, H447, R334, E373, F375 nih.gov |

| Alpha-Amylase | Acarbose | -36.796 | ASP197, ASP300, THR163, GLU240, GLY306, HIS305 nih.gov |

| Alpha-Glucosidase | Acarbose | -29.622 | ASN258, ASP327, ILE143, ASP382 nih.gov |

| Maltase-Glucoamylase (NtMGAM) | Acarbose | -7.8 | Not Specified mdpi.com |

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the enzyme-ligand complex over time, offering insights into its conformational flexibility and stability. biointerfaceresearch.com These simulations model the movement of every atom in the system, governed by a set of mathematical functions known as a force field. nih.gov For carbohydrates like acarbose derivatives, specialized force fields such as GLYCAM06j-1 and GAFF2 are often employed to accurately represent their behavior. nih.gov

The stability of the hexasaccharide within the enzyme's active site is typically assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period, which can extend for hundreds of nanoseconds. nih.gov A stable complex is indicated by the RMSD value reaching a plateau, suggesting that the system has reached equilibrium. nih.gov For example, simulations of acarbose with alpha-glucosidase have shown the complex stabilizing after approximately 30 nanoseconds. nih.gov

| Simulation Parameter | Purpose | Typical Findings for Acarbose/Derivatives |

|---|---|---|

| Simulation Time | To observe the system's evolution towards equilibrium. | Typically ranges from tens to hundreds of nanoseconds (e.g., 200 ns) nih.gov |

| Force Field | To mathematically describe the physics of atomic interactions. | ff14SB (protein), TIP3P (water), GLYCAM06j-1/GAFF2 (carbohydrate) nih.gov |

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the complex over time. | Complexes tend to reach a stable state after an initial period of fluctuation. nih.gov |

| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein. | Highlights conformational changes in active site loops upon ligand binding. nih.gov |

| Radius of Gyration (Rg) | To measure the compactness of the complex. | A lower Rg value indicates a more compact and stable enzyme-ligand complex. nih.gov |

| Hydrogen Bond Analysis | To quantify a key interaction for binding stability. | A consistently high number of H-bonds indicates stable binding. researchgate.net |

Detailed Characterization of Glycosidic Linkages and Pseudo-Glycosidic Bonds

An acarbose-derived hexasaccharide is a complex oligosaccharide built upon the core structure of acarbose, which is a pseudo-tetrasaccharide. The structural elucidation of these molecules relies heavily on advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and tandem mass spectrometry (LC-MS/MS). nih.govnih.govnih.gov

The structure contains several distinct types of linkages. The core of the molecule features a unique pseudo-glycosidic bond within an acarviosine moiety. This bond connects an unsaturated cyclitol unit (valienamine) to a 4-amino-4,6-dideoxy-d-glucopyranose unit. This nitrogen-linked bond is a key feature that distinguishes acarbose and its derivatives from typical dietary carbohydrates.

Extending from this core are standard O-glycosidic bonds. Human pancreatic α-amylase, a key target of these inhibitors, catalyzes the hydrolysis of α-d-(1,4) glycosidic linkages in starch. nih.gov The acarbose-derived hexasaccharide mimics this structure, containing α-(1→4) glycosidic bonds that link the glucose units together. The stereochemistry of these linkages, crucial for recognition by enzymes, is confirmed by NMR spectroscopy. nih.gov

Characterization methods are critical for confirming this complex architecture. 1H and 13C-NMR spectroscopy can determine the anomeric configuration (α or β) of the glycosidic bonds and identify the connection points between the sugar units. nih.gov Tandem mass spectrometry (MS/MS) provides information on the sequence of the monosaccharides and the linkage positions by analyzing the fragmentation patterns of the molecule. nih.govnih.gov It has been noted that different bonds within the structure can exhibit varying fragility during MS analysis, aiding in their identification.

| Linkage Type | Connecting Units | Significance | Primary Characterization Method |

|---|---|---|---|

| Pseudo-Glycosidic Bond | Valienamine and 4-amino-4,6-dideoxy-d-glucopyranose | Core structural feature of the acarviosine moiety, crucial for inhibitory activity. | NMR, Mass Spectrometry |

| α-(1→4) Glycosidic Bond | Between D-glucose units | Mimics natural starch linkages to effectively bind to enzyme active sites. nih.gov | NMR (1H, 13C), Enzymatic Hydrolysis nih.gov |

Molecular Mechanisms of Enzyme Interaction and Inhibition by Acarbose Derived Hexasaccharides

Quantitative Biochemical Characterization of Inhibitory Potency (Kinetics and Affinity)

The inhibitory potency of acarbose-derived hexasaccharides is quantitatively assessed through detailed kinetic and affinity studies. These analyses provide insights into the mechanism of inhibition and the strength of the enzyme-inhibitor complex.

Acarbose (B1664774) and its derivatives are well-established competitive inhibitors of alpha-glucosidases. nih.govnih.gov This mechanism involves the inhibitor molecule binding to the active site of the enzyme, thereby competing with the natural substrate. The structural mimicry of the hexasaccharide inhibitor to the transition state of the natural substrate is a key feature of this competitive interaction.

However, the inhibitory mechanism can vary depending on the specific enzyme and the structure of the acarbose derivative. For instance, while acarbose and its analogues act as competitive inhibitors for alpha-glucosidase, they have been shown to be mixed noncompetitive inhibitors for alpha-amylase and cyclomaltodextrin glucanosyltransferase. nih.gov Furthermore, certain acarbose analogues have demonstrated uncompetitive inhibition against β-galactosidase. nih.gov This highlights the nuanced nature of enzyme-inhibitor interactions, where the inhibitor may bind to either the free enzyme or the enzyme-substrate complex, or both.

The inhibition constant (Ki) is a critical parameter that quantifies the affinity of an inhibitor for an enzyme. A lower Ki value signifies a stronger inhibition. The determination of Ki values for acarbose-derived hexasaccharides and related compounds allows for a comparative assessment of their inhibitory potency.

The inhibitory activity is highly dependent on the specific structure of the inhibitor and the source of the enzyme. nih.gov For example, acarviosine-glucose, a component of acarbose, was found to be a significantly more potent inhibitor of baker's yeast alpha-glucosidase than acarbose itself. nih.gov Conversely, isoacarbose showed greater efficacy against alpha-amylase. nih.gov The introduction of different sugar moieties, such as cellobiose (B7769950) or lactose, into the acarbose structure also leads to potent inhibitors with varying Ki values against different glycosidases. nih.gov

Table 1: Inhibition Constants (Ki) of Acarbose and its Derivatives against Various Enzymes

| Inhibitor | Enzyme | Enzyme Source | Inhibition Type | Ki Value (µM) | Reference |

|---|---|---|---|---|---|

| Acarbose | α-Glucosidase | Baker's Yeast | Competitive | - | nih.gov |

| Acarviosine-glucose | α-Glucosidase | Baker's Yeast | Competitive | 430 times more potent than acarbose | nih.gov |

| Isoacarbose | α-Amylase | Porcine Pancreas | Mixed Noncompetitive | 15.2 times more potent than acarbose | nih.gov |

| Acarbose-Cellobiose Analogue | β-Glucosidase | - | Competitive | 0.04 - 2.44 | nih.gov |

| Acarbose-Lactose Analogue | β-Galactosidase | - | Uncompetitive | 159 - 415 | nih.gov |

| Acarbose-Lactose Analogue | α-Glucosidase | - | Competitive | 6.4 times more potent than acarbose | nih.gov |

| Acarbose-Cellobiose Analogue | Cyclomaltodextrin Glucanosyltransferase | - | Mixed | 0.1 - 9.3 | nih.gov |

Enzyme-Ligand Binding Site Analysis and Specificity

The specificity and potency of acarbose-derived hexasaccharides are governed by their precise interactions within the enzyme's active site. Elucidating these interactions is crucial for understanding the mechanism of inhibition.

The binding of acarbose and its derivatives to the active site of glycoside hydrolases is stabilized by a network of interactions. Docking studies have revealed that these inhibitors form multiple hydrogen bonds and hydrophobic contacts with key amino acid residues. nih.govnih.gov In the case of α-glucosidase, crucial interactions have been identified with residues such as Asp, Glu, Arg, Tyr, Trp, and Phe. nih.govresearchgate.net

For instance, the catalytic triad (B1167595) residues (often Asp and Glu) are frequently involved in binding. researchgate.net Specific residues like Arg-315 and Tyr-316 have been implicated in forming hydrophobic interactions. nih.gov The terminal rings of the inhibitor often anchor it within the substrate-binding pocket, with different subsites accommodating the various sugar units of the hexasaccharide. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of an inhibitor influences its biological activity. For acarbose-derived hexasaccharides, SAR studies provide a rational basis for the design of more potent and selective inhibitors.

Research has shown that modifications to the acarbose structure can significantly impact its inhibitory profile. ontosight.ai The type and number of functional groups, such as hydroxyl groups, on the inhibitor molecule play a critical role. For example, an increase in the number of hydroxyl groups on certain parts of the molecule has been shown to strengthen the inhibitory activity against α-glucosidase. nih.gov Conversely, the addition of other sugar moieties can weaken this effect. nih.gov

Influence of Oligosaccharide Chain Length on Enzyme Inhibition Profile

The extension of the pseudo-tetrasaccharide structure of acarbose to a hexasaccharide or longer analogue dramatically enhances its inhibitory potency against certain enzymes, particularly α-amylases. Research demonstrates that the additional glucose units provide extended contact points within the enzyme's active site, leading to a much tighter binding affinity. nih.govnih.gov This principle is clearly illustrated by comparing the inhibition constants (Kᵢ) of acarbose with its longer-chain analogues, 4IV-maltohexaosyl acarbose (G6-Aca) and 4IV-maltododecaosyl acarbose (G12-Aca), against α-amylases from various sources. nih.govresearchgate.net

Studies have shown that these extended analogues are the most potent α-amylase inhibitors discovered, with Kᵢ values one to three orders of magnitude lower than that of acarbose. nih.govresearchgate.net For instance, against porcine pancreatic α-amylase, the Kᵢ for acarbose is 0.80 µM, whereas the Kᵢ values for G6-Aca and G12-Aca are significantly lower at 7 nM and 11 nM, respectively. nih.gov This demonstrates a substantial increase in inhibitory power with the elongation of the saccharide chain from a pseudo-tetrasaccharide to a hexasaccharide-analogue structure. While both G6-Aca and G12-Aca are exceptionally potent, the data suggests a complex relationship where simply increasing chain length beyond a certain point does not linearly increase potency, as seen with the slightly higher Kᵢ values of G12-Aca compared to G6-Aca for some amylases. nih.gov

The table below presents the inhibition constants (Kᵢ) of acarbose and its extended analogues against four different α-amylases, illustrating the profound effect of chain length on inhibitory strength. nih.govresearchgate.net

Table 1: Inhibition Constants (Kᵢ) of Acarbose and its Analogues Against Various α-Amylases| Inhibitor | Aspergillus oryzae α-amylase (Kᵢ) | Bacillus amyloliquefaciens α-amylase (Kᵢ) | Human Salivary α-amylase (Kᵢ) | Porcine Pancreatic α-amylase (Kᵢ) |

|---|---|---|---|---|

| Acarbose | 270 µM | 13 µM | 1.27 µM | 0.80 µM |

| 4IV-maltohexaosyl acarbose (G6-Aca) | 33 nM | 37 nM | 14 nM | 7 nM |

| 4IV-maltododecaosyl acarbose (G12-Aca) | 59 nM | 81 nM | 18 nM | 11 nM |

Similarly, studies on glucoamylase from Aspergillus niger reinforce the concept that both the core valienamine (B15573) moiety of acarbose and the length of its saccharide chain are critical for tight, effective binding. nih.gov

Impact of Specific Structural Modifications on Enzyme Selectivity and Potency

Beyond extending the chain length, specific structural modifications to the acarbose molecule can significantly alter its binding affinity and inhibitory potency. These modifications can influence how the inhibitor fits into the active site and interacts with key amino acid residues.

Research into the binding of acarbose derivatives with Aspergillus niger glucoamylase has provided detailed insights into the effects of such modifications. The dissociation constant (Kd), a measure of binding affinity, varies dramatically with changes to the acarbose structure. Acarbose itself binds with extraordinary affinity, showing a Kd value of less than 6 x 10-12 M. nih.gov

Modifying the core structure, for example, by creating hydrogenated versions of acarbose, has a pronounced impact. The D-gluco form of hydrogenated acarbose exhibits a Kd of 1.4 x 10-8 M, indicating a significant, though still strong, reduction in binding affinity compared to the parent molecule. nih.gov The L-ido form of hydrogenated acarbose shows an even greater loss of affinity, with a Kd of 5.2 x 10-6 M. nih.gov An even more drastic reduction in potency is observed with methyl acarviosinide, a derivative representing a smaller part of the acarbose structure, which has a Kd of 1.6 x 10-6 M. nih.gov These findings underscore that the specific stereochemistry and integrity of the pseudo-oligosaccharide structure are paramount for achieving high-affinity inhibition of glucoamylase. nih.gov

The table below summarizes the dissociation constants (Kd) for acarbose and its structurally modified derivatives against glucoamylase. nih.gov

Table 2: Dissociation Constants (Kd) of Acarbose and its Derivatives Against Aspergillus niger Glucoamylase| Inhibitor | Dissociation Constant (Kd) in Molar (M) |

|---|---|

| Acarbose | < 6 x 10-12 M |

| Hydrogenated acarbose (D-gluco form) | 1.4 x 10-8 M |

| Hydrogenated acarbose (L-ido form) | 5.2 x 10-6 M |

| Methyl acarviosinide | 1.6 x 10-6 M |

These structure-activity relationships, revealed through the study of chain length and specific modifications, are crucial for understanding the molecular basis of enzyme inhibition and for the rational design of new, more potent, or selective glycosidase inhibitors.

Analytical Methodologies for Research and Characterization of Acarbose Derived Hexasaccharides

Chromatographic Techniques for Separation, Purification, and Analysis

Chromatography is a cornerstone for the analysis of acarbose (B1664774) and its derivatives, enabling the separation of these complex molecules from related substances and impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of acarbose and its derivatives due to its high resolution and sensitivity. magtechjournal.com Acarbose, being a pseudo-tetrasaccharide, and its larger hexasaccharide derivatives, are often analyzed alongside their impurities and degradation products. thermofisher.comnih.gov

Various stationary phases are employed for the separation. Amino-propyl silyl (B83357) (APS) columns are specified in pharmacopoeial methods for analyzing acarbose and its related substances. thermofisher.com Porous graphitic carbon (PGC) columns have also gained attention for their unique ability to separate polar compounds like oligosaccharides, offering stability across a wide pH range and compatibility with mass spectrometry. researchgate.net Other stationary phases include amino chemically bonded silica (B1680970) gel columns and C18 columns, which are selected based on the specific separation requirements. magtechjournal.comgoogle.com

The mobile phase composition is critical for achieving effective separation. A common approach involves using a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer solution. google.com For instance, a mobile phase consisting of acetonitrile and an ammonium (B1175870) dihydrogen phosphate solution (e.g., in a 15:85 ratio) has been successfully used. magtechjournal.com The pH of the buffer is also a key parameter, often adjusted to a specific value, such as 6.8, to optimize the separation. google.com Gradient elution, where the mobile phase composition is changed during the run, is frequently employed to resolve complex mixtures of acarbose derivatives. thermofisher.com

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Alltima C18 (4.6 mm × 250 mm, 5 µm) | Acetonitrile-10 mmol·L-1 ammonium dihydrogen phosphate (containing 0.04% sodium 1-octanesulfonate, pH 3.3) (15:85) | 0.8 mL/min | Diode Array Detector (DAD) at 200 nm | magtechjournal.com |

| Amino chemically bonded silica | Acetonitrile-phosphate solution (Acetonitrile: 50%-90%) | 0.5 - 3.0 mL/min | UV at 200-230 nm | google.com |

| Agilent Original NH2 (4.6 × 250 mm, 5 μm) | 35% A (0.55 g/L K2HPO4, 0.64 g/L NaH2PO4, 91 mL ACN in 909 mL water) and 65% B (Acetonitrile) | 1.0 mL/min | UV at 210 nm | nih.gov |

| Accucore 150 Amide HILIC (100 × 2.1 mm, 2.6 µm) | Gradient elution (details not specified) | 0.6 mL/min | Charged Aerosol Detector (CAD) | thermofisher.com |

Gel-filtration chromatography, also known as size-exclusion chromatography (SEC), is a valuable technique for separating molecules based on their size. This method is particularly useful for the separation of oligosaccharides, including acarbose-derived hexasaccharides, from mixtures containing components of varying molecular weights. nih.govnih.gov The principle involves passing the sample through a column packed with a porous gel matrix. Larger molecules are excluded from the pores and thus elute first, while smaller molecules can enter the pores, resulting in a longer retention time.

This technique can be applied for the fractionation of complex carbohydrate mixtures, such as those obtained from enzymatic degradation or fermentation processes that produce acarbose derivatives. nih.gov By selecting a gel with an appropriate pore size, it is possible to separate hexasaccharides from smaller oligosaccharides, monosaccharides, or larger polysaccharides. While specific applications detailing gel filtration for acarbose-derived hexasaccharides are not extensively documented in readily available literature, the principles of separating acidic and neutral oligosaccharides by this method are well-established and directly applicable. nih.govwustl.edu

Electrophoretic Methods (e.g., Capillary Zone Electrophoresis)

Electrophoretic methods, particularly Capillary Zone Electrophoresis (CZE), offer a high-resolution alternative for the analysis of acarbose and its derivatives. nih.gov CZE separates molecules based on their charge-to-mass ratio in an electrophoretic field within a narrow capillary. frontiersin.org This technique is advantageous due to its high efficiency, rapid analysis time, and minimal sample consumption. mdpi.com

For carbohydrates like acarbose hexasaccharides that lack a strong native charge, their analysis by CZE often requires either derivatization or the use of specific buffer conditions. One approach involves derivatization with a charged molecule, such as 7-aminonaphthalene-1,3-disulfonic acid (ANDS), which imparts a negative charge and a fluorescent tag, enabling highly sensitive detection. nih.gov Another strategy is to perform the separation under highly alkaline conditions (e.g., using a sodium hydroxide (B78521) buffer), which causes the hydroxyl groups of the sugars to deprotonate, rendering them anionic and allowing for their separation and direct UV detection. frontiersin.org The formation of borate (B1201080) complexes is another method used, where borate buffers react with the sugar's hydroxyl groups to form charged complexes that can be separated by CZE. nih.gov

| Methodology | Buffer/Electrolyte | Detection | Key Feature | Reference |

|---|---|---|---|---|

| Derivatization with ANDS | 100 mM triethylammonium (B8662869) phosphate buffer, pH 1.5 | Laser-Induced Fluorescence | High sensitivity, allows detection in nanomolar range. | nih.gov |

| Reductive amination with S-phenylethylamine | Borate-buffer system | UV (wavelength not specified) | Forms differently charged borate-complexes depending on sugar configuration. | nih.gov |

| Direct Detection | 130 mM NaOH, pH 13.0 | Direct UV at 270 nm | Separates underivatized sugars by inducing a negative charge at high pH. | frontiersin.org |

| General Pharmaceutical Analysis | 75 mmol/L phosphate buffer with 30% ACN, pH 4.0 | UV at 210 nm | Demonstrates CZE as a robust alternative to HPLC for pharmaceutical quality control. | mdpi.com |

Spectrophotometric and Other Detection Methods in Glycoscience Research

The detection of acarbose-derived hexasaccharides following separation presents a challenge, as these compounds lack significant chromophores for standard UV-Vis spectrophotometry. glsciences.com Consequently, specialized detection methods are required.

Direct UV detection of acarbose and its derivatives is possible but typically requires monitoring at very low wavelengths, such as 200-230 nm, where the unsaturated cyclitol moiety of the acarviosin (B126021) core exhibits some absorbance. nih.govgoogle.com However, this region is also prone to interference from other substances and mobile phase components.

A more universal detection method suitable for non-chromophoric compounds is Evaporative Light Scattering Detection (ELSD). jascoinc.com The principle of ELSD involves nebulizing the column effluent into fine droplets, evaporating the mobile phase in a heated drift tube, and then measuring the light scattered by the remaining non-volatile analyte particles. researchgate.net The response is proportional to the mass of the analyte, making it a valuable tool for quantifying carbohydrates. nih.gov ELSD is compatible with gradient elution, a significant advantage over refractive index (RI) detection, another common method for sugar analysis. researchgate.net Charged Aerosol Detection (CAD) is a similar universal detection method that has been successfully applied to the impurity analysis of acarbose as an alternative to UV detection, allowing for the determination of impurities that lack a strong chromophore. thermofisher.com

Acarbose and its derivatives are primarily of interest due to their function as α-glucosidase inhibitors. nih.gov Therefore, kinetic assays are fundamental to characterizing their biological activity. These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor to determine its potency and mechanism of action.

Typically, the activity of an α-glucosidase enzyme is monitored by observing the release of a chromogenic product, such as p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (PNPG). The increase in absorbance is measured spectrophotometrically over time. By performing the assay with varying concentrations of the substrate and the acarbose-derived hexasaccharide, key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. This allows for the calculation of the inhibition constant (Ki) and the determination of the mode of inhibition (e.g., competitive, non-competitive, or mixed). nih.gov Such studies are crucial for comparing the inhibitory potential of novel hexasaccharide derivatives against the parent compound, acarbose. nih.gov

| Inhibitor | Enzyme | IC50 Value | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Acarbose (Standard) | α-glucosidase | 7 ± 0.19 mg/mL | Competitive | nih.gov |

| Ethyl acetate (B1210297) fraction of Zataria multiflora | α-glucosidase | 0.35 ± 0.01 mg/mL | Noncompetitive-Uncompetitive (Mixed) | nih.gov |

| Petroleum ether fraction of Salvia mirzayanii | α-glucosidase | 0.4 ± 0.11 mg/mL | Noncompetitive-Uncompetitive (Mixed) | nih.gov |

Advanced Techniques for Metabolite and Derivative Profiling in Biosynthetic Research

The investigation of acarbose biosynthesis and the generation of novel derivatives rely heavily on sophisticated analytical methodologies capable of identifying and characterizing complex oligosaccharides. Profiling the metabolites and derivatives produced during biosynthetic processes is crucial for understanding enzymatic pathways, discovering new bioactive compounds, and optimizing production strains. Advanced techniques, particularly those combining high-resolution separation with sensitive detection, are indispensable for this research.

Mass Spectrometry (MS) Based Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for analyzing acarbose and its derivatives. nih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions for newly formed compounds. nih.gov For instance, LC-HRMS has been successfully employed to analyze the products of reactions catalyzed by the glycosyltransferase AcbE using acarbose as a substrate. nih.gov This analysis identified new acarbose derivatives with one to four additional hexose (B10828440) moieties. nih.gov

Tandem mass spectrometry (MS/MS) is critical for structural elucidation by providing characteristic fragmentation patterns. researchgate.netnih.gov In the study of acarviostatin-containing aminooligosaccharides from Streptomyces sp., ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS/MS) was used to rapidly profile metabolites. nih.gov The fragmentation patterns, particularly the cleavage of the quinovosidic bond, were key to identifying a total of ninety-eight aminooligosaccharides, of which eighty were potentially new compounds. nih.gov Similarly, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to confirm the identity of acarbose produced by Actinoplanes enclensis by comparing its fragmentation pattern to that of a known standard. researchgate.net

| Technique | Application in Acarbose Research | Key Findings | References |

| LC-HRMS | Analysis of enzymatic reactions to identify new acarbose derivatives. | Detected acarbose derivatives with one to four additional hexose units synthesized by the glycosyltransferase AcbE. nih.gov | nih.gov |

| ESI-MS/MS | Confirmation and characterization of acarbose from bacterial cultures. | Confirmed the identity of acarbose by matching the fragmentation pattern of the produced compound with a standard. researchgate.net | researchgate.net |

| UPLC-QTOF-MS/MS | Rapid profiling of acarbose-related aminooligosaccharides. | Identified 98 aminooligosaccharides, including 80 potentially novel compounds, based on characteristic fragmentation. nih.gov | nih.gov |

| MALDI-TOF MS | Monitoring purification of acarbose derivatives. | Used to determine fractions containing acarbose derivatives during the purification process. nih.gov | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the complete structural elucidation of complex carbohydrates like acarbose-derived hexasaccharides. pacific.edunih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques is often required to assign the complete structure, including the sequence of sugar residues, their anomeric configurations (α or β), and the positions of interglycosidic linkages. nih.govresearchgate.net

The fundamental techniques include:

¹H NMR and ¹³C NMR: Provide initial information on the number and type of protons and carbons in the molecule. pacific.edu

Total Correlation Spectroscopy (TOCSY): Establishes correlations between all protons within a single sugar residue, helping to identify the individual monosaccharide units. pacific.eduresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the linkage points between sugar units and identifying non-carbohydrate moieties. pacific.eduresearchgate.net

Rotating Frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which helps to confirm interglycosidic linkages and determine the three-dimensional conformation of the oligosaccharide. pacific.edu

This integrated NMR approach was used to elucidate the chemical structures of two novel acarbose derivatives, acarstatins A and B, which were identified as O-α-d-maltosyl-(1 → 4)-acarbose and O-α-d-maltotriosyl-(1 → 4)-acarbose, respectively. nih.gov

| NMR Technique | Purpose in Structural Elucidation | References |

| ¹H NMR | Assigns proton signals and determines anomeric configurations. | pacific.eduresearchgate.net |

| ¹³C NMR | Identifies the number and type of carbon atoms in each sugar residue. | pacific.edu |

| TOCSY | Identifies individual spin systems corresponding to each sugar residue. | pacific.eduslu.se |

| HSQC/HMBC | Determines direct and long-range proton-carbon correlations to establish connectivity and linkage positions. | pacific.eduresearchgate.net |

| ROESY | Confirms through-space proximity of protons to verify glycosidic linkages and overall conformation. | pacific.edu |

Integrated Approaches and Metabolomic Profiling

The most comprehensive understanding of acarbose biosynthesis and derivative formation comes from integrating multiple analytical techniques. nih.govresearchgate.net An integrated approach combining NMR, HR-MS/MS, and glycosidase hydrolysis provides a powerful toolkit for unambiguous structure determination. nih.gov

Future Research Directions and Theoretical Implications in Glycoscience

Elucidating Novel Biosynthetic Enzymes and Pathways for Modified Acarbose (B1664774) Oligosaccharides

The natural production of acarbose, a pseudo-tetrasaccharide, by bacteria such as Actinoplanes sp. involves a complex and fascinating biosynthetic pathway. nih.govoregonstate.edu Understanding this pathway is the foundational step toward discovering the enzymes and genetic blueprints responsible for producing even more complex derivatives, like the hexasaccharide.

Research has identified specific gene clusters, such as the acb and gac clusters, that orchestrate acarbose synthesis. nih.govmdpi.com These clusters contain genes encoding a suite of enzymes, including cyclases, glycosyltransferases, and modifying enzymes that work in concert to build the acarbose molecule. nih.govnih.gov A pivotal breakthrough was the complete elucidation of the acarbose biosynthetic pathway, which identified key enzymes like the glycosyltransferase AcbI and the pseudoglycosyltransferase AcbS. nih.govdoaj.org AcbS is particularly noteworthy as it catalyzes the formation of the crucial non-glycosidic C-N bond that defines the pseudo-oligosaccharide structure. nih.gov

Future research will likely focus on "genome mining" approaches. By searching for genes with sequence similarity to known acarbose-synthesis enzymes, scientists can identify new biosynthetic clusters in other microorganisms that may naturally produce modified or elongated acarbose structures. oregonstate.edu For instance, the discovery of the sct-cluster in Streptomyces coelicoflavus was achieved by its similarity to the acb-cluster and is presumed to direct the synthesis of the related acarviostatins. mdpi.com This comparative approach, which relies on the functional annotation of genes, is a powerful strategy for postulating and then verifying new biosynthetic pathways for novel oligosaccharides. mdpi.com The elucidation of these pathways not only expands our knowledge of microbial metabolism but also provides a toolbox of novel enzymes that can be harnessed for biotechnological applications.

Advancements in Chemoenzymatic Synthesis of Complex Glycans for Glycobiology

The creation of intricate carbohydrate structures like the acarbose derived hexasaccharide is a significant challenge for purely chemical methods. Chemoenzymatic synthesis, which combines the precision of enzymes with the flexibility of chemical synthesis, offers a powerful and efficient alternative. frontiersin.orgnih.gov This approach avoids the need for extensive use of protecting groups and typically proceeds under mild conditions with high selectivity, making it ideal for assembling complex glycans. nih.govnih.gov

The synthesis of acarbose analogues has been successfully demonstrated using enzymes like dextransucrases from Leuconostoc mesenteroides. These enzymes can transfer glucose units from sucrose (B13894) to the acarbose core, effectively elongating the carbohydrate chain in a process known as transglycosylation. This method has been used to create novel acarbose derivatives, showcasing the potential for enzymatic modification.

A key advantage of the chemoenzymatic strategy is the ability to start with a chemically synthesized precursor or a naturally sourced core structure and then use a panel of enzymes, such as glycosyltransferases, to perform specific modifications. frontiersin.orgnih.gov This modular approach allows for the systematic construction of a wide variety of complex glycans. The development of such synthetic strategies is crucial for glycobiology, as it provides access to well-defined, homogeneous glycan structures that are essential for studying their biological functions. nih.govnih.gov

Table 1: Examples of Chemoenzymatic Synthesis of Acarbose Analogues

| Enzyme | Source Organism | Substrates | Products | Reference |

| Dextransucrase | Leuconostoc mesenteroides B-512FMC | Acarbose, Sucrose | 2(I)-alpha-D-glucopyranosylacarbose | nih.gov |

| Dextransucrase | Leuconostoc mesenteroides B-742CB | Acarbose, Sucrose | 2(I)-alpha-D-glucopyranosylacarbose, 3(IV)-alpha-D-glucopyranosylacarbose | nih.gov |

This table is interactive. Click on the headers to sort the data.

Deeper Understanding of Complex Glycan-Protein Interactions and Recognition

The biological activity of molecules like acarbose and its hexasaccharide derivative stems from their ability to bind to and inhibit specific enzymes, primarily α-glucosidases. nih.gov The study of how these complex glycans interact with their protein targets provides fundamental insights into the principles of molecular recognition in biological systems. nih.govbeilstein-journals.org